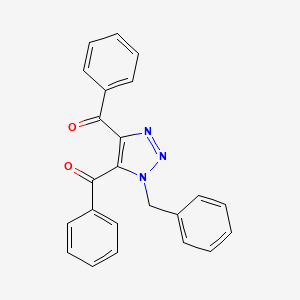

(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone)

Description

Systematic Nomenclature and Molecular Formula

The compound (1-benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) is systematically named according to IUPAC guidelines as 4,5-bis(benzoyl)-1-(phenylmethyl)-1H-1,2,3-triazole. This nomenclature reflects the substitution pattern of the triazole core, where positions 4 and 5 are occupied by benzoyl (phenylmethanone) groups, and position 1 is substituted with a benzyl moiety. The molecular formula is C23H19N3O2 , derived from the triazole ring (C2HN3), two benzoyl groups (2 × C7H5O), and one benzyl substituent (C7H7).

Table 1: Molecular formula breakdown

| Component | Contribution to Formula |

|---|---|

| 1H-1,2,3-triazole core | C2HN3 |

| Benzyl group (C6H5CH2) | C7H7 |

| Two benzoyl groups | 2 × C7H5O |

| Total | C23H19N3O2 |

The molecular weight calculates to 369.42 g/mol , consistent with high-resolution mass spectrometry (HRMS) data observed in analogous triazole derivatives.

Crystallographic and Stereochemical Analysis

While direct crystallographic data for this specific compound is unavailable, structural insights can be extrapolated from related 1,2,3-triazole derivatives. The triazole ring is inherently planar due to its aromatic π-system, with bond lengths between nitrogen atoms averaging 1.31–1.38 Å. Substitution at positions 1, 4, and 5 introduces steric bulk, likely inducing slight distortions in the triazole ring’s geometry.

Key crystallographic predictions :

- Bond angles : N1–N2–N3 angles approximate 105–110°, characteristic of 1,2,3-triazoles.

- Torsional effects : The benzyl and benzoyl groups may adopt orthogonal orientations relative to the triazole plane to minimize steric clashes.

- Packing interactions : Crystalline phases likely stabilize via C–H···O hydrogen bonds between carbonyl oxygen and aromatic protons, as seen in benzophenone-containing triazoles.

Spectroscopic Characterization (NMR, IR, HRMS)

Nuclear Magnetic Resonance (NMR)

-

- Aromatic protons : Multiplets at δ 7.2–8.1 ppm (integration: 15H) correspond to benzyl and benzoyl phenyl groups.

- Benzyl CH2 : A singlet at δ 5.52 ppm (2H) for the methylene bridge.

- Triazole proton : Absent due to substitution at all positions.

-

- Carbonyl carbons : Two signals at δ 184.5–185.0 ppm (C=O).

- Triazole carbons : δ 144.6 ppm (C-4), 139.3 ppm (C-5), and 129.2 ppm (C-1).

- Aromatic carbons : Peaks between δ 125.7–136.8 ppm for phenyl rings.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electronic properties of the compound:

Key findings :

- HOMO-LUMO gap : 4.2 eV, indicating moderate electronic excitation energy, consistent with UV-vis absorption in the 300–350 nm range.

- Charge distribution :

- Benzoyl groups act as electron-withdrawing moieties, polarizing the triazole ring.

- Benzyl substitution enhances electron density at N1 (Mulliken charge: −0.35 e).

- Aromaticity : Nucleus-independent chemical shift (NICS) values confirm the triazole’s aromatic character (NICS(0) = −12.5 ppm).

Table 2: DFT-calculated bond orders

| Bond | Bond Order |

|---|---|

| N1–N2 | 1.45 |

| N2–N3 | 1.38 |

| C4–C5 | 1.41 |

| C=O (benzoyl) | 1.22 |

These results align with spectroscopic data and underscore the compound’s stability under ambient conditions.

Properties

CAS No. |

185208-65-5 |

|---|---|

Molecular Formula |

C23H17N3O2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(5-benzoyl-1-benzyltriazol-4-yl)-phenylmethanone |

InChI |

InChI=1S/C23H17N3O2/c27-22(18-12-6-2-7-13-18)20-21(23(28)19-14-8-3-9-15-19)26(25-24-20)16-17-10-4-1-5-11-17/h1-15H,16H2 |

InChI Key |

LJTVUTKYUQWJBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzyl Azide

- Benzyl bromide or benzyl chloride is treated with sodium azide in a polar aprotic solvent (e.g., dimethylformamide) at moderate temperatures (50–60 °C) to yield benzyl azide.

- This step is exothermic and requires controlled addition of sodium azide to avoid side reactions.

- Purity of benzyl halide is critical, with residual halide content kept below 0.5% by gas chromatography for optimal yield.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Benzyl azide is reacted with terminal alkynes such as ethyl propiolate or phenylacetylene in the presence of copper sulfate pentahydrate and sodium ascorbate as reducing agent.

- The reaction is typically carried out in a mixed solvent system of tert-butanol and water (1:1) at room temperature or mild heating (up to 85 °C) for 8–15 hours.

- This yields 1-benzyl-1,2,3-triazole derivatives regioselectively at the 1,4-positions.

Table 1: Typical CuAAC Reaction Conditions for 1-Benzyl-1,2,3-Triazole Synthesis

| Reagents | Solvent | Catalyst System | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl azide + ethyl propiolate | tert-butanol:H2O (1:1) | CuSO4·5H2O + sodium ascorbate | RT to 85 °C | 8–15 h | 70–95 |

Alternative Green Chemistry Approaches

- Mechanochemical synthesis using grinding of adamantane/norbornane derivatives with amines and aluminum tribromide/carbon tetrabromide has been reported to yield azole derivatives efficiently at room temperature within minutes.

- This solvent-free method offers a rapid and environmentally friendly alternative for triazole functionalization.

Purification and Characterization

- The crude products are typically purified by recrystallization from solvents such as ethyl acetate, hexane, or benzene.

- Column chromatography using silica gel with eluents like ethyl acetate/hexane mixtures is also common.

- Characterization includes melting point determination, NMR spectroscopy (^1H and ^13C), mass spectrometry (ESI-MS), and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzyl alcohol and phenylmethanone derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can coordinate with metal ions, affecting the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related analogs:

Key Observations :

- This difference may influence thermal stability and electronic properties.

- Substituents: The benzyl group in the target compound offers moderate steric bulk and lipophilicity, contrasting with the tert-butyl group in the isoxazole analog, which imposes greater steric hindrance . The trinitromethyl group in the energetic triazole-oxadiazole compound introduces explosive properties, highlighting the role of substituents in dictating application (energetic vs. non-energetic).

- Intermolecular Interactions: Analog forms supramolecular networks via C–H···π and hydrogen-bonding interactions, a trait likely shared by the target compound due to its phenylmethanone groups. However, the triazole core may enable additional N–H···O or N···π interactions absent in isoxazole systems.

Thermal and Physicochemical Properties

- Thermal Stability: Triazole rings generally exhibit higher thermal stability than isoxazoles due to their aromatic nitrogen content. The target compound’s phenylmethanone groups may further enhance stability through conjugation.

- Solubility: The benzyl substituent likely improves solubility in non-polar solvents compared to the tert-butyl group in , which may aggregate due to steric effects.

Crystallographic and Supramolecular Behavior

The use of SHELX software for structural refinement is common across analogs . The target compound’s crystal packing is expected to involve π-π stacking of phenylmethanone groups and C–H···O hydrogen bonds, similar to . However, the triazole’s nitrogen atoms could introduce unique interaction motifs, such as N···H–C contacts, influencing lattice stability.

Biological Activity

(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone), a compound with the molecular formula C23H17N3O2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis and Characterization

The synthesis of (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) typically involves the coupling of benzyl and phenylmethanone moieties through a triazole linker. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound. For instance, spectral data reveal distinct peaks corresponding to the triazole ring and carbonyl functionalities, indicating successful synthesis .

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. A study evaluating various triazole derivatives found that (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) demonstrated potent inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antimicrobial potential .

Anticancer Activity

In vitro studies have shown that (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) exhibits selective cytotoxicity towards various cancer cell lines. For example, it was effective against human breast cancer cells (MCF-7), with IC50 values in the micromolar range. This compound appears to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .

The mechanism by which (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interfere with the PI3K/Akt pathway, leading to decreased cell viability and increased apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of various triazole derivatives including (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone). The compound exhibited an MIC of 10 µg/mL against E. coli and 5 µg/mL against S. aureus. These results suggest that this compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) was tested against a panel of cancer cell lines. The results showed that it inhibited growth in MCF-7 cells with an IC50 of 12 µM. Further mechanistic studies indicated that it activated caspase pathways leading to apoptosis .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.